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Compound of Interest

Compound Name: CHAPS

Cat. No.: B7881396 Get Quote

Welcome to the technical support center for utilizing CHAPS (3-[(3-

cholamidopropyl)dimethylammonio]-1-propanesulfonate) in protein purification. This resource is

designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and frequently asked questions to enhance your experimental

success.

Quantitative Data Summary
For effective experimental design, understanding the physicochemical properties of CHAPS is

crucial. The following table summarizes key quantitative data for CHAPS.

Property Value Unit Source(s)

Molecular Weight 614.9 Da [1][2][3]

Critical Micelle

Concentration (CMC)
6 - 10 mM [1][2][4]

Aggregation Number 10 [2][4]

Average Micellar

Weight
6,150 [1][4]

Solubility in Water 50 mg/mL

Purity >98 % [3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7881396?utm_src=pdf-interest
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://agscientific.com/blog/18-fast-facts-about-chaps-detergent.html
https://www.abcam.com/en-us/products/biochemicals/chaps-zwitterionic-non-denaturing-detergent-ab141396
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://agscientific.com/blog/18-fast-facts-about-chaps-detergent.html
https://www.aatbio.com/resources/biological-detergents-properties-and-applications/chaps
https://agscientific.com/blog/18-fast-facts-about-chaps-detergent.html
https://www.aatbio.com/resources/biological-detergents-properties-and-applications/chaps
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.aatbio.com/resources/biological-detergents-properties-and-applications/chaps
https://www.abcam.com/en-us/products/biochemicals/chaps-zwitterionic-non-denaturing-detergent-ab141396
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guide
This guide addresses common issues encountered during protein purification using CHAPS,

offering potential causes and solutions in a question-and-answer format.

Q1: My membrane protein is not efficiently solubilized. What could be the problem?

Possible Causes & Solutions:

Insufficient CHAPS Concentration: The CHAPS concentration may be below its critical

micelle concentration (CMC) of 6-10 mM. For effective solubilization, the detergent

concentration should be at least twice the CMC.[5] A common starting point is 1-4% (w/v).[1]

Inadequate Detergent-to-Protein Ratio: A general guideline is to maintain a detergent-to-

protein weight ratio of approximately ten to one.[1]

Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can influence

solubilization efficiency.[5][6] Experiment with a range of pH values and salt concentrations

to find the optimal conditions for your specific protein.

Inefficient Cell Lysis: Ensure complete cell disruption to release the membrane proteins.

Methods like sonication or freeze-thaw cycles can be employed.[1]

Incorrect Incubation Time and Temperature: Solubilization is a time and temperature-

dependent process. Try varying the incubation time (e.g., 30 minutes to 2 hours) and

temperature (e.g., 4°C or room temperature) to optimize protein extraction.[6]

Q2: My protein precipitates after CHAPS removal. How can I prevent this?

Possible Causes & Solutions:

Complete Detergent Removal: While the goal is to remove CHAPS, some membrane

proteins may require a minimal amount of detergent to remain soluble. Consider leaving a

residual concentration of CHAPS just above its CMC in the final buffer.

Harsh Removal Method: Some detergent removal techniques can be too harsh and lead to

protein aggregation. Dialysis is a gentle method for removing CHAPS due to its high CMC
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and small micelle size.[1][4] Other methods include solid-phase adsorption using materials

like Bio-Beads or Extracti-Gel D.[7]

Protein Instability: The protein itself may be inherently unstable in the absence of a detergent

micelle environment. Consider adding stabilizing agents to your buffer, such as glycerol,

arginine, or glutamate.[8]

Q3: CHAPS is interfering with my downstream applications (e.g., mass spectrometry, ELISA).

How can I effectively remove it?

Possible Causes & Solutions:

High Initial Concentration: High concentrations of CHAPS can be challenging to remove

completely.

Ineffective Removal Technique:

Dialysis: Due to its high CMC (6-10 mM), CHAPS can be effectively removed by dialysis.

[1][4]

Size Exclusion Chromatography (SEC): SEC can separate the protein from the smaller

CHAPS micelles. Ensure the buffer used for SEC contains CHAPS at a concentration

above its CMC to prevent protein precipitation on the column.[9]

Solid-Phase Adsorption: Resins like Bio-Beads or Extracti-Gel D can efficiently bind and

remove CHAPS from the solution.[7]

Detergent Removal Resins: Commercially available detergent removal resins can remove

CHAPS with high efficiency while ensuring good protein recovery.[10]

Frequently Asked Questions (FAQs)
What is CHAPS and why is it used in protein purification?

CHAPS is a zwitterionic (electrically neutral) and non-denaturing detergent.[4][11] It is

particularly effective for solubilizing membrane proteins and breaking protein-protein

interactions while preserving the native structure and function of the proteins.[1][3][4] Its

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.aatbio.com/resources/biological-detergents-properties-and-applications/chaps
https://pubmed.ncbi.nlm.nih.gov/2740288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6215329/
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.aatbio.com/resources/biological-detergents-properties-and-applications/chaps
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.researchgate.net/post/Safe-concentrations-of-CHAPS-for-performing-size-exclusion-chromatography-of-a-CHAPS-solubilized-protein
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2740288/
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0019-Remove-detergent.pdf
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.benchchem.com/product/b7881396?utm_src=pdf-body
https://www.aatbio.com/resources/biological-detergents-properties-and-applications/chaps
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3Dz30N_7GeQcc&q=EgSs6uBgGISujMgGIjAUNawdEK6WIhYcxzzxLH7WFo-7IDyAen4pcQjKZg3nSafmUQJYqQicpiCmbshqWRQyAnJSWgFD
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.abcam.com/en-us/products/biochemicals/chaps-zwitterionic-non-denaturing-detergent-ab141396
https://www.aatbio.com/resources/biological-detergents-properties-and-applications/chaps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sulfobetaine-based structure combines the properties of both sulfobetaine-type detergents and

bile salts.[1]

What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent

molecules aggregate to form micelles.[2][12] For effective membrane protein solubilization, the

detergent concentration must be above the CMC to ensure enough micelles are available to

encapsulate the hydrophobic regions of the proteins.[5] CHAPS has a relatively high CMC of 6-

10 mM, which makes it easier to remove by methods like dialysis compared to detergents with

low CMCs.[1][13]

What are the typical working concentrations for CHAPS?

For solubilizing membrane proteins, concentrations typically range from 1% to 4% (w/v).[1] In

applications like isoelectric focusing (IEF), a common sample solution contains 8 M urea and

4% CHAPS.[1] When using CHAPS in size-exclusion chromatography, it is recommended to

use a concentration at least a few-fold above the CMC (e.g., 16 mM or ~1%).[9]

How can CHAPS be removed after protein purification?

Due to its high CMC and small micelle size, CHAPS can be readily removed by several

methods:

Dialysis: This is a gentle and common method.[1][4]

Size Exclusion Chromatography (SEC): This method separates proteins from the smaller

detergent micelles.[9]

Solid-Phase Adsorption: Materials like Bio-Beads SM or Extracti-Gel D can effectively

remove CHAPS.[7]

Detergent Removal Resins: Specialized commercial resins offer high removal efficiency and

protein recovery.[10]

Is CHAPS a denaturing detergent?
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No, CHAPS is a non-denaturing detergent.[4][11] This property makes it ideal for purifying

proteins where maintaining the native conformation and biological activity is crucial.[3]

Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol provides a general workflow for extracting membrane proteins from E. coli using

CHAPS.

Cell Lysis:

Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM

NaCl, 1 mM EDTA) containing protease inhibitors.

Disrupt the cells using a sonicator on ice or by multiple freeze-thaw cycles.

Membrane Isolation:

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove

intact cells and debris.

Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000

x g) for 1 hour at 4°C to pellet the cell membranes.

Solubilization:

Discard the supernatant and resuspend the membrane pellet in a solubilization buffer

containing CHAPS (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) CHAPS, 10%

glycerol). The optimal CHAPS concentration may need to be determined empirically.

Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

Clarification:

Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) for 1 hour

at 4°C to pellet any unsolubilized material.
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Purification:

The supernatant, containing the solubilized membrane proteins, can now be used for

downstream purification techniques such as affinity chromatography or size-exclusion

chromatography.

Protocol 2: Removal of CHAPS by Dialysis

This protocol describes the removal of CHAPS from a purified protein sample using dialysis.

Prepare Dialysis Buffer: Prepare a buffer that is suitable for the stability of your target

protein. This buffer should not contain CHAPS.

Sample Preparation: Place your protein sample containing CHAPS into a dialysis tubing with

an appropriate molecular weight cut-off (MWCO) that is significantly smaller than your

protein of interest.

Dialysis:

Immerse the sealed dialysis tubing in a large volume of the dialysis buffer (e.g., 100-200

times the sample volume).

Stir the buffer gently at 4°C.

Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure efficient

removal of the detergent.

Sample Recovery: After the final buffer change, remove the dialysis tubing and carefully

recover your protein sample.
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Caption: Workflow for membrane protein purification using CHAPS.
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Caption: Troubleshooting common issues with CHAPS in protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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